molecular formula C11H17NO4 B2370680 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-6-carboxylic acid CAS No. 2168636-76-6

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-6-carboxylic acid

Cat. No.: B2370680
CAS No.: 2168636-76-6
M. Wt: 227.26
InChI Key: NIZXUSLOWBFRAZ-UHFFFAOYSA-N
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Description

The compound with the chemical formula “CC©©OC(=O)N1Ccc=CC1C(O)=O” is known as tert-butyl 4-oxopiperidine-1-carboxylate. This compound is a derivative of piperidine, a six-membered heterocyclic amine. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-oxopiperidine-1-carboxylate can be synthesized through several methods. One common route involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-oxopiperidine-1-carboxylate involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and the use of high-efficiency purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 4-aminopiperidine-1-carboxylate
  • tert-Butyl 4-methylpiperidine-1-carboxylate

Uniqueness

tert-Butyl 4-oxopiperidine-1-carboxylate is unique due to its ketone functional group, which imparts distinct reactivity compared to its hydroxyl, amino, and methyl counterparts. This difference in functional groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h4,6,8H,5,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZXUSLOWBFRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168636-76-6
Record name 1-[(tert-butoxy)carbonyl]-1,2,5,6-tetrahydropyridine-2-carboxylic acid
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